3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol
Description
3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol is an organic compound that belongs to the class of aminopyrimidines This compound features a pyrimidine ring substituted with a methyl group at the 5-position and an amino group at the 2-position, which is further connected to a pentanol chain with an ethyl group at the 3-position
Properties
IUPAC Name |
3-ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-4-10(5-2)11(16)8-15-12-13-6-9(3)7-14-12/h6-7,10-11,16H,4-5,8H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGMMYMGQVURAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CNC1=NC=C(C=N1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol can be achieved through a multi-step process:
Formation of 5-methylpyrimidine-2-amine: This can be synthesized by reacting 2-chloro-5-methylpyrimidine with ammonia under reflux conditions.
Alkylation: The 5-methylpyrimidine-2-amine is then alkylated with 3-ethylpentan-2-ol in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of 3-ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-one.
Reduction: Formation of various amine derivatives depending on the reducing agent used.
Substitution: Formation of halogenated derivatives such as 3-ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-chloride.
Scientific Research Applications
3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrimidine ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyrimidine: Lacks the ethyl and pentanol substituents, making it less hydrophobic.
3-Ethyl-1-[(5-chloropyrimidin-2-yl)amino]pentan-2-ol: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]butan-2-ol: Shorter carbon chain, affecting its solubility and interaction with biological targets.
Uniqueness
3-Ethyl-1-[(5-methylpyrimidin-2-yl)amino]pentan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl group and pentanol chain enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
